

Isosilybin A androgen receptor degradation vs enzalutamide

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Compound Focus: Isosilybin A

CAS No.: 142796-21-2

Cat. No.: S644073

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Mechanism of Action at a Glance

Feature	Isosilybin B	Enzalutamide
Primary Mechanism	Induces AR degradation via the proteasome [1]	Potently inhibits AR nuclear translocation and prevents DNA binding [2] [3]
Key Pathway	PI3K-Akt-Mdm2-mediated ubiquitination [1]	Direct, high-affinity antagonism of the AR Ligand-Binding Domain (LBD) [2] [3]
Effect on AR Levels	Decreases AR protein levels [1]	Does not typically reduce AR protein levels; primarily inhibits its function [2]
Experimental Context	Preclinical studies in human prostate cancer cell lines (e.g., LNCaP, 22Rv1) [1]	Extensive clinical trials and approval for metastatic prostate cancer [4] [3]

Detailed Experimental Data and Methodologies

The following table summarizes the key experimental findings and the methods used to obtain them.

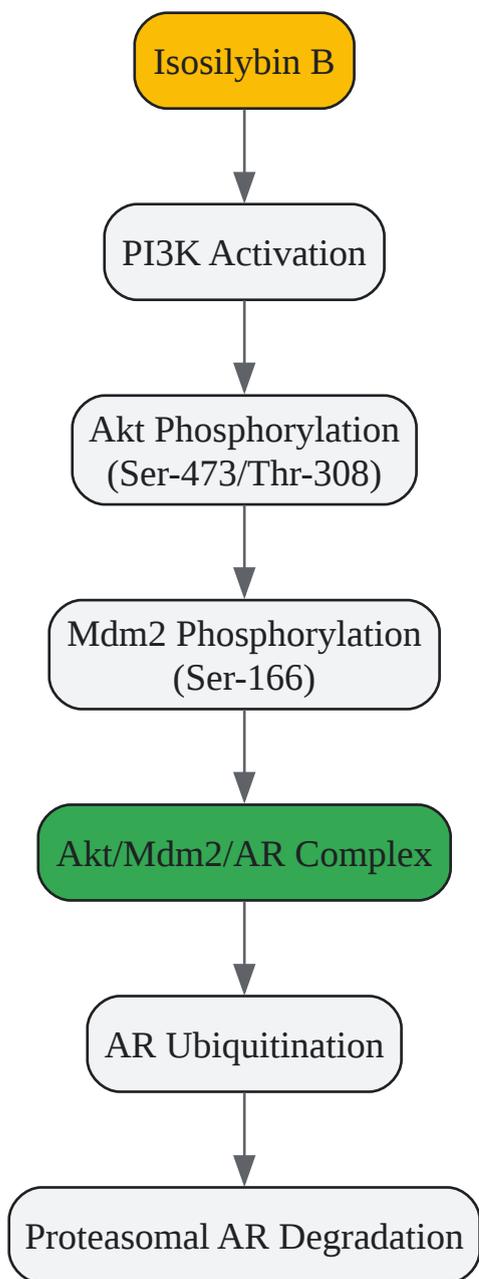
Compound	Key Experimental Findings	Experimental Models & Protocols Cited
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| **Isosilybin B** | - Reduced AR and PSA protein levels in various prostate cancer cell lines (LNCaP, 22Rv1, LAPC4) at concentrations of 10–90 μ M [1].

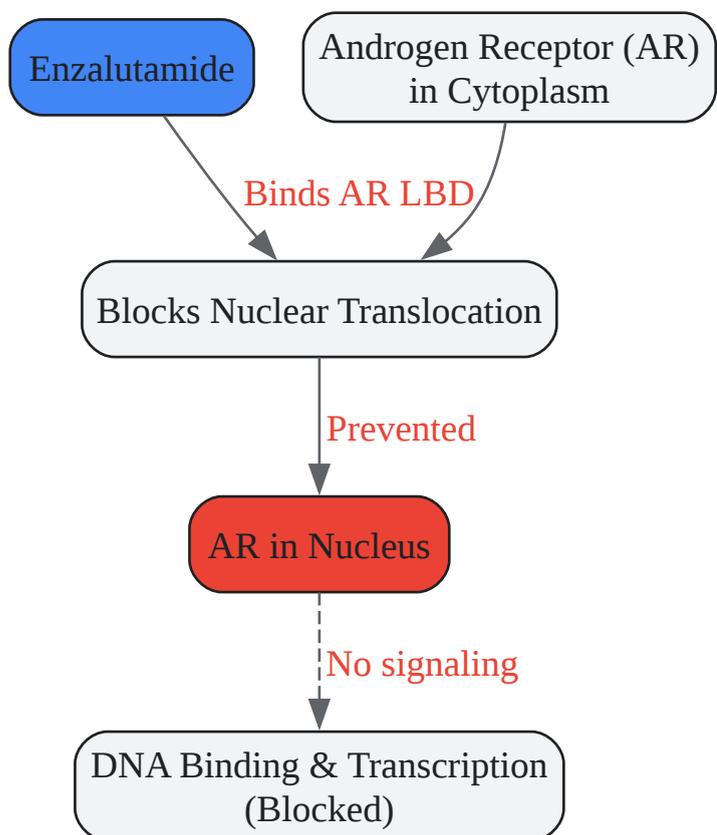
- Induced G1 cell cycle arrest [1].
- **Mechanism Elucidated:** Treatment increased phosphorylation of Akt (Ser-473 and Thr-308) and Mdm2 (Ser-166). This enhanced the formation of a complex between Akt, Mdm2, and AR, leading to AR ubiquitination and degradation. The role of the PI3K-Akt pathway was confirmed using the inhibitor LY294002, which restored AR levels [1]. | **Cell Lines:** Human prostate carcinoma LNCaP, 22Rv1, LAPC4 cells; non-neoplastic prostate epithelial PWR-1E cells [1]. | **Key Protocols:** Immunoblotting for protein levels, immunofluorescence for nuclear localization, cell viability assays, cell cycle analysis by flow cytometry, antibody pull-down assays for protein complex formation, use of specific pathway inhibitors (e.g., LY294002) and overexpression of kinase-dead Akt [1]. | | **Enzalutamide** | - Improved radiographic progression-free survival in men with metastatic hormone-sensitive prostate cancer (hazard ratio: 0.39) in a Phase III clinical trial (ARCHES) [4].
- Inhibits AR nuclear translocation, thereby inactivating androgen signaling [2].
- Resistance can arise from AR mutations (e.g., F876L) and the expression of AR splice variants that lack the LBD (e.g., AR-V7) [2]. | **Clinical Trial:** Multinational, double-blind, Phase III trial (ARCHES) with 1,150 men randomly assigned to receive Enzalutamide (160 mg/day) or placebo plus androgen deprivation therapy [4]. | **Preclinical Models:** Studies using enzalutamide-resistant cell lines (e.g., MR49F) and circulating tumor cells from patients [5] [2]. |

Pathways to AR Inhibition

The diagrams below illustrate the distinct mechanisms through which Isosilybin B and Enzalutamide exert their effects on the Androgen Receptor.



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Research Implications and Considerations

- **Isosilybin B** offers a unique mechanism that may overcome resistance related to AR protein overexpression or stabilization. Its multi-targeted action, inducing degradation rather than just inhibition, represents a promising complementary strategy, though it remains in the preclinical stage [1].
- **Enzalutamide** is a clinically validated and potent AR signaling inhibitor. Its main limitations are the eventual development of resistance, often through AR mutations or splice variants [2]. Combining it with agents that have a different mechanism, like AR degraders, is an active area of research.

A critical point for your research is that the compelling data on proteasome-mediated AR degradation is associated with **Isosilybin B**, not **Isosilybin A**. The distinct activities of these isomers highlight the need for compound-specific verification in experimental planning.

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References

1. B causes Isosilybin in human... androgen receptor degradation [nature.com]
2. Frontiers | Mechanisms and Approaches for Overcoming... [frontiersin.org]
3. Enzalutamide and blocking androgen receptor in ... [pmc.ncbi.nlm.nih.gov]
4. ARCHES: A Randomized, Phase III Study of Androgen Deprivation... [pubmed.ncbi.nlm.nih.gov]
5. Simultaneous targeting of androgen receptor (AR) and ... [pmc.ncbi.nlm.nih.gov]

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